4-(2-Oxochromen-4-yl)oxychromen-2-one
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Overview
Description
4-(2-Oxochromen-4-yl)oxychromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry. The structure of this compound consists of two chromenone units linked through an oxygen atom, forming a unique and intricate molecular framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxochromen-4-yl)oxychromen-2-one typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For instance, one method involves reacting 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The reaction yields the desired product with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxochromen-4-yl)oxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the chromenone units, potentially leading to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the chromenone framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and complex coumarin-based structures with enhanced biological activities.
Scientific Research Applications
4-(2-Oxochromen-4-yl)oxychromen-2-one has a wide range of scientific research applications:
Biology: Investigated for its role in biological processes and interactions, particularly in enzyme inhibition and molecular signaling pathways.
Mechanism of Action
The mechanism of action of 4-(2-Oxochromen-4-yl)oxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various therapeutic effects . Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
4-(2-Oxochromen-4-yl)oxychromen-2-one can be compared with other similar compounds, such as:
7-Hydroxy-2H-chromen-2-one: A precursor in the synthesis of this compound, known for its biological activities.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds exhibit similar pharmacological properties and are used in antimicrobial and anti-inflammatory research.
2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]-acetyl}piperazin-1-yl)acetamide: Known for its antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its dual chromenone structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(2-oxochromen-4-yl)oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O5/c19-17-9-15(11-5-1-3-7-13(11)22-17)21-16-10-18(20)23-14-8-4-2-6-12(14)16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGPZBCKHFQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OC3=CC(=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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